Cas no 1805289-40-0 (5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol)

5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol 化学的及び物理的性質
名前と識別子
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- 5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol
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- インチ: 1S/C7H5F3N2O3/c8-6(9)3-1-11-7(10)4(2-13)5(3)12(14)15/h1,6,13H,2H2
- InChIKey: HYJJKFODETZJRX-UHFFFAOYSA-N
- SMILES: FC1C(CO)=C(C(=CN=1)C(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 236
- XLogP3: 0.8
- トポロジー分子極性表面積: 78.9
5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029033762-250mg |
5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol |
1805289-40-0 | 95% | 250mg |
$980.00 | 2022-04-01 | |
Alichem | A029033762-500mg |
5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol |
1805289-40-0 | 95% | 500mg |
$1,701.85 | 2022-04-01 | |
Alichem | A029033762-1g |
5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol |
1805289-40-0 | 95% | 1g |
$3,155.55 | 2022-04-01 |
5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanolに関する追加情報
Research Briefing on 5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol (CAS: 1805289-40-0)
The compound 5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol (CAS: 1805289-40-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol as a versatile intermediate in the synthesis of novel pharmaceutical agents. Its difluoromethyl and nitro functional groups make it a valuable scaffold for the development of enzyme inhibitors, particularly those targeting kinases and other signaling proteins involved in cancer and inflammatory diseases. Researchers have employed advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, to derivatize this compound for enhanced bioactivity.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound demonstrated promising inhibitory activity against a panel of cancer-associated kinases, with IC50 values in the low micromolar range. Molecular docking simulations revealed that the difluoromethyl group plays a critical role in binding to the hydrophobic pockets of target proteins, while the nitro group contributes to electrostatic interactions. These findings suggest its potential as a lead compound for further optimization in oncology drug development.
Another key area of investigation involves the compound's metabolic stability and pharmacokinetic properties. Preclinical studies indicate that 5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol exhibits favorable liver microsome stability, with a half-life exceeding 60 minutes in human hepatocytes. However, challenges remain in improving its oral bioavailability, prompting ongoing research into prodrug strategies and formulation enhancements.
The safety profile of this compound has also been evaluated in recent toxicology studies. Acute toxicity tests in rodent models showed no significant adverse effects at therapeutic doses, though chronic exposure studies are still underway. These preliminary results support its progression to more advanced preclinical development stages.
From a commercial perspective, several pharmaceutical companies have included derivatives of 5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol in their discovery pipelines, particularly for applications in precision oncology. Patent filings related to this compound family have increased by 40% in the past two years, reflecting growing industry interest.
In conclusion, 5-(Difluoromethyl)-2-fluoro-4-nitropyridine-3-methanol represents an important chemical entity in contemporary drug discovery efforts. Its unique structural features and demonstrated biological activities make it a compelling subject for further research, particularly in the development of targeted therapies for cancer and other proliferative diseases. Future studies should focus on optimizing its drug-like properties and expanding its therapeutic applications through systematic structure-activity relationship investigations.
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